molecular formula C8H14Br2O2 B6593780 tert-Butyl 2,4-dibromobutyrate CAS No. 77629-96-0

tert-Butyl 2,4-dibromobutyrate

Cat. No.: B6593780
CAS No.: 77629-96-0
M. Wt: 302.00 g/mol
InChI Key: IELBUWARMJVXDU-UHFFFAOYSA-N
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Description

Foundational Importance in Organic Synthesis

The primary significance of tert-butyl 2,4-dibromobutyrate lies in its role as a versatile intermediate in organic synthesis. The two bromine atoms serve as reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups. One of the most well-documented applications is in the synthesis of azetidine-2-carboxylates, which are important nitrogen-containing heterocyclic compounds. This is achieved through a reaction with primary amines, where the amine displaces the bromine atoms, leading to the formation of the four-membered azetidine (B1206935) ring. sigmaaldrich.com

The bulky tert-butyl group plays a crucial role in these syntheses. It provides steric hindrance, which can influence the stereoselectivity of reactions and prevent unwanted side reactions at the ester group. Furthermore, the tert-butyl ester can be cleaved under specific acidic conditions, a common strategy in multi-step syntheses where the carboxylic acid group needs to be protected and later revealed. This compound is also utilized as a reagent in the preparation of various agrochemicals and as an intermediate in the production of pharmaceuticals. lookchem.comontosight.ai

Contextualization within Dibrominated Ester Chemistry

This compound belongs to the class of dibrominated esters, which are characterized by the presence of two bromine atoms on an ester backbone. This class of compounds, including analogues like methyl 2,4-dibromobutyrate and ethyl 2,4-dibromobutyrate, are all valuable synthetic intermediates. chemicalbook.com The choice of the ester group (tert-butyl, methyl, or ethyl) can influence the compound's reactivity and physical properties.

The tert-butyl variant is often favored when steric bulk is desired to direct the outcome of a reaction or when a robust protecting group for the carboxylic acid is needed. For instance, in reactions where a strong base is used, the bulky tert-butyl group can help prevent deprotonation at the α-position. In contrast, methyl or ethyl esters might be more susceptible to base-mediated side reactions like elimination or enolate formation. The stability of the tert-butyl group under certain conditions, and its clean removal under others, provides a level of control that is highly sought after in complex synthetic pathways.

Historical Development and Initial Research Pathways

Early research involving brominated butyric acid derivatives laid the groundwork for the eventual synthesis and application of this compound. Initial studies focused on the reactions of simpler α,γ-dibromobutyrates. For example, publications in The Journal of Organic Chemistry and Tetrahedron Letters from the late 1970s and early 1980s explored the reactivity of these compounds, providing insights into their cyclization and substitution reactions. sigmaaldrich.com

The synthesis of tert-butyl esters, in general, became a significant area of research due to their utility as protecting groups in peptide synthesis and other complex organic transformations. Methods were developed for the efficient introduction of the tert-butyl group onto carboxylic acids and alcohols. organic-chemistry.org The specific synthesis of this compound itself would have emerged from the convergence of these two areas of research: the study of dibrominated butyric acid derivatives and the development of tert-butyl protection strategies. The compound was identified as a useful building block for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries where the synthesis of novel heterocyclic compounds is a constant focus. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2,4-dibromobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(10)4-5-9/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELBUWARMJVXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 2,4 Dibromobutyrate

Direct Esterification Protocols

Direct esterification of 2,4-dibromobutanoic acid with tert-butyl alcohol represents a primary route for the synthesis of tert-butyl 2,4-dibromobutyrate. This transformation is typically facilitated by an acid catalyst.

Acid-Catalyzed Esterification of 2,4-Dibromobutanoic Acid with tert-Butyl Alcohol

The reaction between 2,4-dibromobutanoic acid and tert-butyl alcohol in the presence of an acid catalyst yields the desired tert-butyl ester. The bulky tert-butyl group can introduce steric hindrance, which may necessitate specific reaction conditions to achieve efficient conversion. vaia.com Common acid catalysts for esterification reactions include concentrated sulfuric acid (H₂SO₄). Another effective method involves bubbling anhydrous hydrogen chloride (HCl) gas into the reaction mixture. This protonates the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by tert-butyl alcohol.

Optimization of Reaction Conditions: Temperature, Stoichiometry, and Solvent Effects

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, stoichiometry of reactants, and the choice of solvent.

For the HCl-catalyzed method, the reaction is often initiated at a low temperature, such as 0°C, and then gradually warmed to room temperature. Regarding stoichiometry, an excess of tert-butanol (B103910) (typically 1.2–1.5 equivalents) is used. The reaction can be performed under solvent-free conditions or in a mixture of acetonitrile (B52724) and water.

A comparative analysis of different esterification methods reveals that HCl gas catalysis can offer higher crude yields (around 82%) and shorter reaction times (8–10 hours) compared to sulfuric acid catalysis (70–75% yield, 12–24 hours). Enzymatic esterification, while offering high purity, generally results in significantly lower yields and much longer reaction times.

Table 1: Comparative Analysis of Esterification Methods

ParameterHCl Gas CatalysisSulfuric Acid CatalysisEnzymatic Esterification
Yield 82%70–75%<50%
Reaction Time 8–10 h12–24 h48–72 h
Purity (crude) 73%65%>90%
Scalability IndustrialLab-scaleLab-scale

Alternative Synthetic Routes

Besides direct esterification, alternative synthetic strategies can be employed to produce this compound. These routes may involve the use of different starting materials or reaction pathways.

Investigation of Nucleophilic Substitution Approaches Utilizing 2,4-Dibromobutanoate Salts

While direct nucleophilic substitution on a haloalkane with a carboxylate salt is a common method for ester synthesis, its application for tert-butyl esters can be challenging. The bulky nature of the tert-butyl group makes it a poor nucleophile and can lead to competing elimination reactions, especially with tertiary halides. vaia.com However, research into the synthesis of related compounds, such as methyl 2,4-dibromobutanoate, demonstrates the utility of nucleophilic substitution reactions at the bromine-bearing carbons for further derivatization. ppm.edu.plmuni.cz

Precursor Synthesis: Derivatization of γ-Butyrolactone to 2,4-Dibromobutanoic Acid

A widely used and efficient method for preparing the key precursor, 2,4-dibromobutanoic acid, involves the ring-opening bromination of γ-butyrolactone. ppm.edu.plresearchgate.netuj.edu.pl This process typically involves reacting γ-butyrolactone with bromine in the presence of a catalyst, such as red phosphorus or phosphorus tribromide (PBr₃). google.com The reaction proceeds through the formation of an intermediate, 2,4-dibromobutanoyl bromide, which is subsequently hydrolyzed to yield 2,4-dibromobutanoic acid.

Careful control of the reaction temperature is critical during the bromination of γ-butyrolactone. The process involves feeding γ-butyrolactone, bromine, and a phosphorus halide catalyst into a reaction zone at a temperature between 75°C and 180°C. google.com

Purification and Characterization Techniques for Synthetic Products

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques include quenching the reaction with ice water, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed with a basic solution, such as 5% sodium carbonate, and brine, before being dried over an anhydrous salt like sodium sulfate. Final purification is often achieved through vacuum distillation.

The characterization of the purified product is performed to confirm its identity and purity. Standard analytical techniques include:

Gas Chromatography (GC): To determine the purity of the compound. Technical grade this compound typically has a purity of ≥85%. sigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure. researchgate.net

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. researchgate.net

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the ester carbonyl group.

Physical properties such as density (approximately 1.562 g/mL at 20°C) are also used for characterization. sigmaaldrich.comsigmaaldrich.com

Reactivity and Transformational Chemistry of Tert Butyl 2,4 Dibromobutyrate

Nucleophilic Substitution Reactions

The bromine atoms at the C-2 and C-4 positions of tert-butyl 2,4-dibromobutyrate are susceptible to displacement by various nucleophiles, facilitating the construction of new carbon-heteroatom bonds.

Intramolecular Cyclizations: Formation of Azetidine-2-carboxylates

A significant application of this compound is in the synthesis of azetidine-2-carboxylates, four-membered nitrogen-containing heterocyclic compounds that are important structural motifs in medicinal chemistry. organic-chemistry.org This transformation is achieved through an intramolecular nucleophilic substitution reaction.

The reaction of this compound with primary amines is a common method for the synthesis of N-substituted azetidine-2-carboxylate esters. oup.comnih.gov The process involves the initial nucleophilic attack of the primary amine at one of the electrophilic carbon centers bearing a bromine atom, followed by an intramolecular cyclization to form the azetidine (B1206935) ring. frontiersin.org This intramolecular SN2 reaction is a key step in constructing the strained four-membered ring system. frontiersin.org

The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction. The choice of base and solvent can influence the reaction's efficiency and yield.

The scope of the amine substrate in the formation of azetidines from this compound is broad, accommodating a variety of primary amines. Studies have shown that both electron-rich and electron-deficient benzyl (B1604629) amines, as well as n-butyl amine and bulky tert-butyl amine, can be used to successfully form the corresponding azetidine derivatives in high yields. frontiersin.org Even substrates with π-basic allyl groups can afford the desired azetidines, albeit in more moderate yields. frontiersin.org

However, there are limitations. For instance, the reaction with epoxy aniline (B41778) resulted in a lower yield of the azetidine due to a competing reaction that forms tetrahydroquinoline. frontiersin.org The reaction conditions, such as the choice of base, can also be critical. For example, using a tertiary base like N,N-diisopropylethylamine can prevent the formation of by-products and lead to the exclusive formation of the desired intramolecular cyclization product. umich.edu

Table 1: Examples of Amine Substrates in Azetidine Synthesis

Amine SubstrateProductYieldReference
BenzylamineMethyl 1-benzylazetidine-2-carboxylateHigh researchgate.net
(R)-1-phenylethylamineMethyl 1-[(R)-1-phenylethyl]azetidine-2-carboxylate- nih.gov
BenzhydrylamineN-Benzhydryl-2-carbobenzyloxyazetidine- umich.edu
Primary Amines (general)N-substituted azetidine-2-carboxylates- oup.com

This table is for illustrative purposes and specific yields may vary depending on reaction conditions.

The formation of the azetidine ring from this compound and a primary amine proceeds through a proposed SN2 mechanism. frontiersin.org The reaction is initiated by the nucleophilic attack of the amine on one of the carbon atoms bearing a bromine atom. This is followed by an intramolecular cyclization where the nitrogen atom displaces the second bromine atom to form the four-membered ring. frontiersin.org The use of a non-nucleophilic tertiary base is often employed to facilitate the reaction and avoid competitive intermolecular reactions that could lead to by-products. umich.edu The steric hindrance provided by the bulky tert-butyl group of the ester can also influence the stereochemical outcome of the reaction, particularly in cases where chiral amines are used. nih.gov

Intermolecular Nucleophilic Displacements (e.g., Amines, Thiols)

Beyond intramolecular cyclizations, the bromine atoms of this compound are reactive towards intermolecular nucleophilic substitution. Both bromine atoms at the 2- and 4-positions are susceptible to displacement by various nucleophiles, including amines and thiols.

For example, reactions with amines can lead to the formation of diamino-substituted butyrates. Similarly, thiol-based nucleophiles can displace the bromine atoms. cas.cn For instance, treatment with a thiol in the presence of a base can result in the formation of a bis(thioether) derivative. These reactions showcase the versatility of this compound as a building block for introducing multiple functional groups.

Reduction Reactions of the Ester Moiety

The tert-butyl ester group of this compound can be reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. organic-chemistry.org The bulky tert-butyl group can sometimes offer steric protection, potentially influencing the reaction conditions needed for reduction compared to less hindered esters. It is also possible to selectively reduce the ester in the presence of other functional groups, or alternatively, the ester can be cleaved under acidic conditions. organic-chemistry.orgnih.gov

Oxidation Reactions of the Carbon Skeleton

The carbon skeleton of this compound is generally robust and not prone to oxidation under mild conditions. The primary sites of reactivity are the carbon-bromine bonds. However, under specific and often harsh oxidative conditions, the carbon framework can be transformed.

Oxidation of similar brominated esters can lead to the formation of carboxylic acids or other oxidized derivatives. For instance, the carbon atoms bearing the bromine atoms are potential sites for oxidation to carbonyl groups, which could lead to the formation of keto-esters or di-keto-esters, although such transformations would require potent oxidizing agents and may compete with other reactions like elimination or hydrolysis. The tert-butyl ester group is relatively stable to oxidation but can be cleaved under strong acidic or thermal conditions, which might accompany vigorous oxidation reactions.

In the absence of specific literature detailing the direct oxidation of the carbon skeleton of this compound, it is reasonable to infer that such reactions are not common synthetic routes involving this substrate. The focus of its chemistry lies more in the substitution and coupling reactions at the C-Br bonds.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a viable substrate for such transformations. msu.edu The presence of two bromine atoms offers the potential for selective or double cross-coupling, enabling the introduction of various organic fragments.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide catalyzed by a palladium(0) complex, is a widely used method for forming C-C bonds. organic-chemistry.orgpearson.com For a substrate like this compound, a Suzuki-Miyaura reaction could be envisioned to selectively replace one or both bromine atoms with an aryl, vinyl, or alkyl group from the corresponding boronic acid or ester.

The general catalytic cycle for a Suzuki-Miyaura reaction involves the oxidative addition of the alkyl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is crucial for achieving high efficiency and selectivity.

A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid is presented in the table below. The regioselectivity of the reaction would be influenced by the steric and electronic factors discussed in the next section.

Reactant 1Reactant 2Catalyst SystemProduct(s)
This compoundArylboronic acid (ArB(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)tert-Butyl 2-bromo-4-arylbutyrate and/or tert-Butyl 4-bromo-2-arylbutyrate

This table represents a hypothetical reaction based on the principles of the Suzuki-Miyaura coupling.

The outcome of cross-coupling reactions involving this compound is significantly influenced by steric and electronic effects. The two bromine atoms are in different chemical environments: the C2-Br bond is alpha to the bulky tert-butyl ester group, while the C4-Br bond is at a primary carbon.

Steric Effects: The tert-butyl group exerts considerable steric hindrance around the C2 position. This steric bulk can impede the approach of the bulky palladium catalyst to the C2-Br bond, potentially favoring oxidative addition at the less hindered C4-Br bond. Consequently, monosubstitution is more likely to occur at the 4-position. The choice of a bulky phosphine (B1218219) ligand on the palladium catalyst can further amplify this steric differentiation, enhancing the regioselectivity of the coupling reaction.

Electronic Effects: The electron-withdrawing nature of the ester group can influence the reactivity of the adjacent C2-Br bond, making the C2 carbon more electrophilic. However, this electronic activation is often overshadowed by the dominant steric hindrance of the tert-butyl group. The relative bond dissociation energies of the C2-Br and C4-Br bonds also play a role, though this is often correlated with the steric environment.

The interplay of these effects dictates the regio- and stereoselectivity of the cross-coupling reaction. For instance, in a Suzuki-Miyaura coupling, the reaction is likely to proceed with a preference for substitution at the C4 position due to the overwhelming steric demand of the tert-butyl ester and the palladium catalyst complex. Achieving selective substitution at the C2 position would likely require a carefully designed catalytic system with smaller ligands or alternative coupling strategies that can overcome the steric barrier.

FactorImpact on C2 PositionImpact on C4 PositionPredicted Outcome of Monosubstitution
Steric Hindrance High (due to tert-butyl group)Low (primary alkyl bromide)Favors reaction at C4
Electronic Effect Activated by adjacent esterLess electronically activatedMay slightly favor reaction at C2, but often overridden by sterics

Applications of Tert Butyl 2,4 Dibromobutyrate in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

Tert-Butyl 2,4-dibromobutyrate serves as a fundamental building block in organic synthesis, enabling the construction of more elaborate molecules. lookchem.comlookchem.com Its value stems from the reactivity of the two bromine atoms, which act as leaving groups in various chemical transformations. This allows for the introduction of new functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds.

The compound's utility as a building block is prominently demonstrated in its reaction with primary amines, which leads to the formation of azetidine-2-carboxylates. sigmaaldrich.com This transformation is a key step in creating complex nitrogen-containing compounds that are pivotal for further synthetic applications. sigmaaldrich.com The presence of both a bromine atom alpha to the carbonyl group and another at the terminal position allows for sequential or tandem reactions, providing a pathway to intricate molecular architectures.

Precursor in Pharmaceutical Synthesis

The compound is widely utilized as a reagent and intermediate within the pharmaceutical industry. lookchem.comlookchem.comlookchem.comlookchem.com It contributes to the development of new therapeutic agents and medications by serving as a starting material or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). lookchem.comlookchem.comlookchem.com

Research has identified this compound as a precursor for molecules with significant biological relevance. It is used in the synthesis of heterocyclic compounds that are capable of modulating the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for developing treatments for diseases like cystic fibrosis. lookchem.com Furthermore, it has been implicated in the synthesis of peptide deformylase inhibitors, a class of compounds investigated for their antibacterial potential. lookchem.com The ability to use this dibrominated ester to construct specific molecular frameworks makes it a valuable tool in medicinal chemistry for creating novel, biologically active molecules. mdpi.comc-spirit.orgd-nb.info

As a pharmaceutical intermediate, this compound is a component in the multi-step synthesis of various drugs. molcore.comlookchem.comlookchem.comlookchem.com Its role is to provide a specific chemical scaffold that is later modified to produce the final API. A significant application is in the synthesis of azetidine (B1206935) derivatives, which are important structural motifs in drug design and development. sigmaaldrich.com Companies specializing in pharmaceutical intermediates and custom synthesis list this compound as part of their offerings for research and development as well as larger-scale manufacturing, highlighting its established role in the pharmaceutical supply chain. molcore.comlookchem.comlookchem.com

Utilization in Agrochemical Production

In the agrochemical sector, this compound and its parent acid, 2,4-dibromobutyric acid, are used as reagents in the preparation of compounds for agricultural use. ontosight.ailookchem.comlookchem.com These applications aid in the creation of products designed for crop protection and to support agricultural processes. lookchem.com Its derivatives can be incorporated into the molecular structures of pesticides, herbicides, or other agents that help enhance crop yields and resilience. ontosight.ailookchem.com

Synthesis of Specialty Chemicals and Materials

This compound is employed in the production of specialty chemicals, which are compounds manufactured for specific functions and applications. ontosight.ailookchem.com Its unique reactivity and structural features are valuable in creating materials with desired properties. ontosight.ai Research in materials science may incorporate this compound to develop new polymers or other advanced materials. lookchem.com Its ability to introduce bromine atoms and a tert-butyl ester group into a molecule allows for the fine-tuning of chemical and physical properties for specialized industrial uses. ontosight.ai

Routes to Structurally Diverse Heterocyclic Compounds

A significant application of this compound in advanced synthesis is its use in forming structurally diverse heterocyclic compounds. lookchem.com Heterocycles are a cornerstone of medicinal chemistry, with a vast majority of approved drugs containing at least one such ring system. mdpi.comuomus.edu.iq

The dual bromine atoms in this compound facilitate cyclization reactions. A primary example is its use as a building block in the reaction with primary amines to yield azetidine-2-carboxylates, a class of four-membered nitrogen-containing heterocycles. sigmaaldrich.com Furthermore, it is a reagent in the synthesis of more complex heterocyclic systems, such as N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives, which have been investigated for therapeutic uses. lookchem.comlookchem.com The strategic placement of the reactive sites on the butyrate (B1204436) backbone provides a reliable pathway for constructing these valuable ring structures. unimi.itbeilstein-journals.org

Reaction TypeReagentsMajor Product ClassApplication
Nucleophilic Substitution / Cyclization Primary AminesAzetidine-2-carboxylatesPharmaceutical Synthesis
Cyclization Various NucleophilesN-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivativesPharmaceutical Research

Azetidine Derivatives and Analogues

A primary application of this compound is in the synthesis of azetidine-2-carboxylic acid derivatives. Azetidines are four-membered nitrogen-containing heterocycles that are important structural motifs in numerous biologically active compounds. The synthesis typically involves a nucleophilic substitution reaction where a primary amine attacks the electrophilic carbon centers of the dibromoester, leading to a cyclization event.

The general reaction proceeds via an intermolecular nucleophilic attack by a primary amine on the γ-bromo position, followed by an intramolecular cyclization where the nitrogen attacks the α-bromo position to form the azetidine ring. This process is often facilitated by a base to neutralize the hydrogen bromide generated during the reaction.

Detailed research has demonstrated the synthesis of various N-substituted tert-butyl azetidine-2-carboxylates by reacting tert-butyl 2,4-dibromobutanoate with different primary amines in the presence of potassium carbonate (K₂CO₃) in acetonitrile (B52724) (MeCN) under reflux conditions. rsc.org The choice of the amine substituent significantly influences the reaction outcome and the properties of the resulting azetidine derivative. For instance, using a chiral amine like (S)-1-phenylethylamine leads to the formation of diastereomeric azetidine products that can be separated chromatographically. rsc.org

Table 1: Synthesis of N-Substituted Azetidine-2-Carboxylates

Amine Reactant Product Reaction Time (h) Yield (%)
Benzylamine tert-Butyl 1-benzylazetidine-2-carboxylate 12 53
(S)-1-Phenylethylamine (2S,1´S)- and (2R,1´S)-tert-Butyl 1-((S)-1´-phenylethyl)azetidine-2-carboxylate 6 32 (2S,1´S), 33 (2R,1´S)
2,6-Dimethylbenzylamine tert-Butyl 1-(2,6-dimethylbenzyl)azetidine-2-carboxylate 6 65
2,3-Dihydro-1H-inden-1-amine (2S,1´S)- and (2R,1´S)-tert-Butyl 1-((S*)-2,3-dihydro-1H-inden-1-yl)azetidine-2-carboxylate 15 25 (2S,1´S), 21 (2R,1´S)

Data sourced from a study on the Sommelet–Hauser rearrangement of azetidine derivatives. rsc.org

These N-substituted azetidine-2-carboxylates are versatile intermediates. For example, they can undergo further functionalization, such as diastereoselective α-alkylation, to introduce additional stereocenters, creating complex and valuable building blocks for drug discovery. rsc.orgnih.gov

Cyclobutylamine-2-carboxylic Acid Derivatives

This compound is also a key starting material for the synthesis of cyclobutylamine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline. google.com Its derivatives are found in various natural products and are considered important active components in medicine due to their ability to substitute for proline in protein synthesis, which can result in bactericidal activity. google.com

The synthesis involves a multi-step process beginning with the cyclization of this compound with a suitable amine, followed by deprotection steps. A patented method describes the synthesis starting from the reaction of this compound with diphenylmethylamine. google.com

The key steps are:

Cyclization: this compound is reacted with diphenylmethylamine in a solvent system like acetonitrile/water, using potassium carbonate as the base. This reaction is performed under reflux to yield N-diphenylmethyl-azetidine-2-carboxylic acid tert-butyl ester. google.com

Hydrogenolysis: The resulting N-diphenylmethyl protected azetidine ester is then subjected to hydrogenolysis. This step is typically carried out using a palladium on carbon (Pd/C) catalyst under hydrogen pressure at an elevated temperature (e.g., 80–120 °C). This process cleaves the N-diphenylmethyl group, yielding the final cyclobutylamine-2-carboxylic acid after workup. google.com

This synthetic route provides an efficient pathway to racemic cyclobutylamine-2-carboxylic acid, which can be a precursor for various pharmaceutical agents. google.com

Stereochemical Control and Chiral Synthesis Utilizing Tert Butyl 2,4 Dibromobutyrate

Diastereoselective Transformations and Chiral Induction

The azetidine-2-carboxylate framework, synthesized from tert-butyl 2,4-dibromobutyrate, is an excellent platform for diastereoselective reactions. The stereocenter established by the chiral amine during ring formation directs the stereochemical outcome of subsequent modifications, particularly at the α-carbon (C2 position) of the azetidine (B1206935) ring.

A significant application demonstrating chiral induction is the diastereoselective α-alkylation of N-substituted azetidine-2-carboxylic acid tert-butyl ester derivatives. Research in this area, particularly on analogous methyl esters, has shown that forming an N-borane (BH₃) complex of the azetidine derivative is a highly effective strategy for achieving high diastereoselectivity nih.govrsc.org.

The protocol involves the deprotonation of the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate then reacts with an electrophile. The stereoselectivity of the alkylation is controlled by the existing stereochemistry on the nitrogen substituent, which directs the incoming electrophile to a specific face of the enolate. For instance, in the alkylation of N-(1'-phenylethyl)azetidine-2-carboxylic acid esters, the N-borane complex plays a crucial role in locking the conformation of the molecule, thereby enhancing the steric hindrance on one face and leading to high diastereoselectivity nih.govrsc.org. The bulky tert-butyl ester group also contributes to the steric environment that influences the approach of the electrophile. This method allows for the synthesis of various α-substituted azetidine-2-carboxylic acid esters with a high degree of stereochemical purity, starting from inexpensive chiral sources like (S)-1-phenylethylamine nih.govrsc.org.

The principles of diastereoselective α-alkylation are also extended to the synthesis of optically active 2-substituted azetidine-2-carbonitriles. These compounds are valuable building blocks for creating more complex nitrogen-containing molecules such as amino acids and alkaloids nih.govrsc.org. The synthesis begins with an N-((S)-1-arylethyl)azetidine-2-carbonitrile, which can be derived from the corresponding ester.

The key step is the base-promoted α-alkylation of the N-borane complex of the azetidine-2-carbonitrile. Treatment of a diastereomerically pure borane (B79455) complex with LDA at low temperatures, followed by the addition of an electrophile like benzyl (B1604629) bromide, results in the α-alkylated product with high diastereoselectivity rsc.org. For example, the α-benzylation of the N-borane complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile yielded the (2S,1'S) product in 72% yield, with the (2R,1'S) diastereomer forming in only 2% yield rsc.org. The N-substituent, such as the N-((S)-1-(4-methoxyphenyl)ethyl) group, can later be removed, providing access to the corresponding enantiopure 2-substituted azetidine-2-carbonitriles nih.govrsc.org.

Table 1: Diastereoselective α-Alkylation of Azetidine Derivatives

Substrate Base Electrophile Major Product Diastereomer Yield (%) Reference
N-BH₃ complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile LDA Benzyl Bromide (2S,1'S)-5ba 72 rsc.org
N-BH₃ complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile LDA Allyl Bromide (2S,1'S)-5bb 75 nih.gov
N-BH₃ complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile LDA Methyl Iodide (2S,1'S)-5bc 79 nih.gov

Approaches to Enantiopure Derivatives

The use of this compound is integral to a broader strategy for accessing enantiopure compounds. The primary approach involves a chiron-pool synthesis, where a readily available chiral molecule (a chiral auxiliary) is used to direct the formation of new stereocenters.

Role in Asymmetric Synthesis Methodologies

This compound plays a crucial role as a foundational reagent in substrate-controlled asymmetric synthesis. The methodology relies on using the stereochemistry of the substrate, rather than a chiral catalyst, to control the stereochemical outcome of a reaction nih.gov. The synthesis of the chiral azetidine-2-carboxylate from this compound and a chiral amine creates the stereochemically defined substrate chemdad.com.

This substrate, with its fixed stereocenters and rigid conformation, especially when complexed with agents like borane, effectively acts as its own chiral environment. This internal chirality dictates the facial selectivity of reactions like enolate alkylation, leading to the predictable formation of one diastereomer over the other nih.govrsc.org. This strategy is a powerful tool in asymmetric synthesis, providing a reliable pathway to optically active molecules without the need for developing specific asymmetric catalysts for each desired transformation. The versatility of the azetidine ring also allows for further manipulations, such as ring-opening or ring-expansion reactions, to generate a wide array of highly functionalized, enantiopure nitrogenous compounds rsc.org.

Mechanistic Elucidation and Theoretical Investigations

Detailed Reaction Mechanism Studies of Key Transformations

The primary key transformation involving tert-butyl 2,4-dibromobutyrate is its reaction with nucleophiles, particularly primary amines, to yield substituted azetidine-2-carboxylates. This reaction is a cornerstone in the synthesis of various heterocyclic compounds. The mechanism of this transformation is understood to proceed via a sequence of nucleophilic substitution reactions.

The structure of this compound features two electrophilic carbon centers at the C2 and C4 positions, both bonded to bromine, a good leaving group. The reaction with a primary amine initiates with a nucleophilic attack on one of these centers. The regioselectivity of this initial attack is influenced by both steric and electronic factors. The C2 position is a secondary halide, while the C4 position is a primary halide. Generally, primary halides are more susceptible to S(_N)2 reactions than secondary halides due to less steric hindrance.

The reaction is typically carried out in the presence of a base, such as potassium carbonate (K(_2)CO(_3)), which serves to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the amine nucleophile. rsc.org

A general mechanistic pathway is proposed as follows:

Initial Nucleophilic Attack: The primary amine attacks the more accessible C4 position, displacing the bromide ion in an S(_N)2 manner.

Intramolecular Cyclization: The resulting intermediate, a secondary amine, undergoes an intramolecular S(_N)2 reaction where the nitrogen atom attacks the C2 carbon, leading to the formation of the azetidine (B1206935) ring and displacement of the second bromide ion.

The bulky tert-butyl ester group is sterically demanding and can influence the conformation of the molecule, potentially affecting the relative reactivity of the C2 and C4 positions. However, its primary role is to serve as a protecting group for the carboxylic acid functionality, which can be removed under acidic conditions after the desired transformations are complete.

The stereochemistry of the reaction, particularly when chiral amines are used, results in the formation of diastereomers, which can often be separated by chromatographic techniques. rsc.org This suggests that the nucleophilic substitutions proceed with a degree of stereocontrol, consistent with an S(_N)2 mechanism.

Reactant 1Reactant 2 (Amine)ProductConditionsYieldReference
tert-Butyl 2,4-dibromobutanoate(S)-1-Phenylethylamine(2S,1´S)- and (2R,1´S)-tert-Butyl 1-((S)-1´-phenylethyl)azetidine-2-carboxylateK₂CO₃, MeCN, reflux, 6 hNot specified rsc.org
tert-Butyl 2,4-dibromobutanoate1-(4-Bromophenyl)ethylamine(2S,1´S)- and (2R,1´S)-tert-Butyl 1-(1-(4-bromophenyl)ethyl)azetidine-2-carboxylateK₂CO₃, MeCN, reflux, 6 h27% and 29% rsc.org
tert-Butyl 2,4-dibromobutanoateBenzylaminetert-Butyl 1-benzylazetidine-2-carboxylateK₂CO₃, MeCN, reflux, 12 h53% rsc.org
tert-Butyl 2,4-dibromobutanoate2,3-Dihydro-1H-inden-1-amine(2S,1´S)- and (2R,1´S)-tert-Butyl 1-(2,3-dihydro-1H-inden-1-yl)azetidine-2-carboxylateK₂CO₃, MeCN, reflux, 15 h25% and 21% rsc.org

Computational Chemistry and Molecular Modeling Approaches to Reactivity

Computational chemistry and molecular modeling serve as powerful tools to investigate the reactivity of this compound at a molecular level. Density Functional Theory (DFT) calculations, for instance, can provide significant insights into the electronic structure and reaction mechanisms.

A common approach involves using DFT methods, such as B3LYP with a basis set like 6-31G(d), to perform geometry optimization and calculate the distribution of electron density and molecular orbitals. This allows for the identification of the most electrophilic centers in the molecule. For this compound, these calculations would quantify the partial positive charges on the C2 and C4 carbons, helping to predict the site of initial nucleophilic attack.

Furthermore, computational studies can be employed to model the entire reaction pathway for the formation of azetidine-2-carboxylates. This involves:

Transition State Analysis: Calculating the structures and energies of the transition states for both the initial intermolecular S(_N)2 reaction and the subsequent intramolecular cyclization. By comparing the activation energies for attack at the C2 versus the C4 position, a theoretical prediction of the regioselectivity can be made.

Solvent Effects: Incorporating the effects of the solvent (e.g., acetonitrile) into the calculations, often using a polarizable continuum model (PCM), to provide a more accurate description of the reaction energetics in solution.

Kinetic Isotope Effects: Predicting kinetic isotope effects (KIEs) by substituting atoms with their heavier isotopes (e.g., ¹³C or ²H) at various positions in the molecule. Comparing these predicted KIEs with experimental values can provide strong evidence for a proposed reaction mechanism.

While specific, in-depth computational studies on this compound are not extensively reported in the literature, the application of these standard computational techniques would be invaluable for a more profound understanding of its reactivity.

Computational MethodApplication to this compoundAnticipated Insights
Density Functional Theory (DFT)Geometry optimization and electronic structure calculation.Determination of bond lengths, bond angles, and partial atomic charges, identifying C2 and C4 as electrophilic centers.
Transition State TheoryCalculation of activation energies for competing reaction pathways.Prediction of the regioselectivity (C2 vs. C4 attack) and the overall reaction rate.
Polarizable Continuum Model (PCM)Simulation of solvent effects on the reaction.More accurate prediction of reaction energetics in solution.

Studies on Compound Stability and Decomposition Pathways

The stability of this compound is a critical consideration for its storage and handling. As a halogenated ester, it is susceptible to degradation under certain conditions. The presence of the bulky tert-butyl group is thought to enhance its thermal stability compared to smaller alkyl esters by reducing volatility. However, like many brominated compounds, it is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to minimize decomposition.

Several decomposition pathways can be postulated for this compound:

Hydrolysis: In the presence of water, the ester linkage can undergo hydrolysis to yield 2,4-dibromobutyric acid and tert-butanol (B103910). This reaction can be catalyzed by both acids and bases. The formation of acidic byproducts like HBr from other decomposition routes can autocatalyze this process. Spectroscopic monitoring, for instance, using FTIR to detect the appearance of a broad O-H stretch around 3200 cm⁻¹, can indicate hydrolysis.

Elimination: Under basic conditions, elimination reactions can compete with substitution. The bromine atoms at the C2 and C4 positions can be eliminated along with a proton from an adjacent carbon to form unsaturated compounds.

Thermal Decomposition: At elevated temperatures, homolytic cleavage of the carbon-bromine bonds may occur, leading to the formation of radical species. These highly reactive intermediates can then undergo a variety of subsequent reactions, including recombination and disproportionation, leading to a complex mixture of degradation products. The C-Br bond is generally weaker than C-C or C-H bonds, making it the likely point of initial cleavage upon heating.

Decomposition PathwayTriggering ConditionsPotential ProductsMonitoring Technique
HydrolysisMoisture, acid/base catalysis2,4-Dibromobutyric acid, tert-ButanolFTIR, NMR Spectroscopy
EliminationBasic conditionsUnsaturated estersGC-MS, NMR Spectroscopy
Thermal DecompositionElevated temperaturesRadical species, complex mixture of productsGC-MS

Future Directions and Emerging Research Avenues

Development of Novel Reactivity and Functionalization Strategies

The future exploration of tert-Butyl 2,4-dibromobutyrate's reactivity is expected to move beyond its traditional use as a simple alkylating agent. Research is anticipated to focus on developing novel catalytic systems that can selectively functionalize the two bromine atoms, opening up pathways to a wider array of complex molecules.

Catalytic Innovations: The development of novel catalysts will be central to unlocking new reactivity patterns. This includes the exploration of:

Organocatalysis: Chiral organocatalysts could enable the asymmetric halogenation of related β-keto esters, suggesting a potential for stereoselective functionalization of the α-position of this compound. researchgate.netrsc.org Halogen-bond-based organocatalysis, potentially enhanced by intramolecular hydrogen bonds, presents another avenue for activating the C-Br bonds for subsequent transformations. acs.orgumt.edu

Photocatalysis: Visible-light-induced photocatalysis offers a mild and efficient method for the activation of carbon-halogen bonds. nih.govmdpi.com This could facilitate the generation of radical intermediates from this compound, enabling novel carbon-carbon and carbon-heteroatom bond formations under environmentally benign conditions.

Transition Metal Catalysis: Copper-catalyzed 1,3-halogen migration reactions could be explored to "recycle" the bromine activating groups for sequential functionalizations. nih.gov Furthermore, recyclable nanostructured catalysts, such as those based on palladium, could be developed for cross-coupling reactions involving the dibromide, enhancing the sustainability of these processes. mdpi.com

These catalytic strategies will likely be employed to achieve a variety of transformations, including the introduction of diverse functional groups, the construction of complex heterocyclic scaffolds, and the development of stereoselective reactions that are currently challenging to achieve.

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms is set to revolutionize the way this compound is synthesized and utilized. These technologies offer significant advantages in terms of safety, efficiency, scalability, and the ability to rapidly screen reaction conditions.

Automated Synthesis: Automated synthesis platforms, often coupled with Design of Experiments (DoE), can accelerate the optimization of reactions involving this compound. bristol.ac.uknih.govrsc.org By systematically varying reaction parameters such as catalyst loading, solvent, and temperature, these systems can rapidly identify the optimal conditions for a desired transformation. This high-throughput approach is particularly valuable for exploring the novel reactivity patterns discussed in the previous section. The integration of online monitoring techniques like NMR spectroscopy can provide real-time feedback, allowing for dynamic control and optimization of the synthesis process. nih.gov

Exploration of Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes and applications that minimize environmental impact.

Sustainable Synthesis: Key areas of focus for the green synthesis of this compound and its derivatives include:

Alternative Solvents: The use of greener, more sustainable solvents is a critical aspect of green chemistry. Research will likely explore the use of bio-based solvents, ionic liquids, or even water as reaction media to replace traditional volatile organic compounds.

Recyclable Catalysts: The development of heterogeneous or recyclable homogeneous catalysts will be crucial for minimizing waste and improving the economic viability of synthetic processes. mdpi.comchemistryviews.org Metal-organic frameworks (MOFs) have shown promise as recyclable catalysts for halogen exchange reactions. chemistryviews.org

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product (high atom economy) will be prioritized. This includes the development of catalytic cycles that minimize the formation of byproducts.

Expansion into Undiscovered Biological and Material Science Applications

While currently utilized as a synthetic intermediate, the unique structural features of this compound suggest a vast and largely unexplored potential in both biological and material science applications.

Biological Potential: Butyrate (B1204436) and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory effects. nih.govchemrxiv.org The presence of two bromine atoms and a bulky tert-butyl ester group in this compound could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of novel therapeutic agents. The tert-butyl ester moiety, for instance, is often used in prodrug design to enhance metabolic stability and tumor delivery. nih.gov This suggests that derivatives of this compound could be investigated as prodrugs for targeted cancer therapy. Furthermore, its structure could serve as a scaffold for the development of new classes of bioactive molecules.

Material Science Innovations: The difunctional nature of this compound makes it an attractive candidate as a monomer or cross-linking agent in the synthesis of novel polymers.

Biodegradable Polymers: Succinic acid, a related four-carbon dicarboxylic acid, is a key component in the production of biodegradable polymers like polybutylene succinate (B1194679) (PBS). mdpi.comwikipedia.org The functional handles on this compound could be exploited to create novel biodegradable polyesters with tailored properties. nih.govyoutube.com

Functional Materials: The bromine atoms can be converted into other functional groups, allowing for the creation of polymers with specific properties, such as altered hydrophobicity, reactivity, or thermal stability. The tert-butyl group can also influence the physical properties of polymers, such as their solubility and processability. The use of tert-butyl ester functionalized linkers is also being explored in advanced drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). nbinno.com

Advanced Spectroscopic and Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. Advanced spectroscopic and analytical techniques will play a pivotal role in elucidating the intricate details of reactions involving this compound.

In-situ Reaction Monitoring: Techniques such as in-situ NMR and mass spectrometry allow for the real-time observation of reaction intermediates and the determination of reaction kinetics.

NMR Spectroscopy: Online NMR monitoring can be used to track the consumption of starting materials and the formation of products in real-time, providing valuable insights into reaction rates and mechanisms. nih.govbath.ac.ukrsc.orgbirmingham.ac.uk This is particularly useful for complex reactions with multiple competing pathways.

Mass Spectrometry: Mass spectrometry is a highly sensitive technique for detecting and identifying reaction intermediates, even at very low concentrations. rsc.orgnih.govacs.orglibretexts.orgnih.gov It can be used to identify transient species and to probe the mechanisms of halogen exchange and other elementary steps in a reaction sequence.

Computational Modeling: Density Functional Theory (DFT) calculations are increasingly being used to complement experimental studies and to provide a deeper understanding of reaction mechanisms at the molecular level. e3s-conferences.orgresearchgate.netmdpi.comresearchgate.netacs.org DFT can be used to:

Calculate reaction energy profiles: This allows for the identification of transition states and the determination of activation energies, providing insights into the feasibility and selectivity of different reaction pathways.

Predict the structures of intermediates: Computational modeling can help to elucidate the structures of transient species that are difficult to observe experimentally.

Rationalize experimental observations: DFT calculations can be used to explain the origins of stereoselectivity and regioselectivity in chemical reactions.

By combining these advanced analytical and computational tools, researchers will be able to gain an unprecedented level of understanding of the chemistry of this compound, paving the way for the development of more efficient, selective, and sustainable chemical processes.

Q & A

Q. Table 1: Key Identifiers

PropertyValueSource
CAS Number71725-02-5
Molecular FormulaC8_8H14_{14}Br2_2O2_2Inferred*
Common SolventsMethyl tert-butyl ether

*Note: Molecular formula inferred from structural analogs (e.g., ethyl 2,4-dibromobutyrate: C6_6H10_{10}Br2_2O2_2 ).

Basic: How should this compound be stored to maintain stability?

Answer:

  • Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis or decomposition.
  • Avoid exposure to moisture and strong oxidizers. Evidence suggests halogenated esters degrade in humid environments, forming acidic byproducts .
  • Stability under recommended conditions is generally good, but periodic NMR or FTIR analysis is advised to monitor integrity .

Advanced: How can regioselectivity challenges during bromination of tert-Butyl butyrate derivatives be mitigated?

Answer:

  • Temperature Control : Perform bromination at –20°C to suppress radical side reactions.
  • Catalytic Systems : Use Lewis acids (e.g., FeBr3_3) to direct bromine to the 2,4-positions.
  • Byproduct Analysis : Employ GC-MS with halogen-specific detectors and derivatized standards (e.g., 5151-SA) to identify undesired isomers (e.g., 3,4-dibromo derivatives) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electrophilic centers (C-2 vs. C-4).
  • Transition State Analysis : Compare activation energies for SN2_2 pathways at brominated positions.
  • Solvent Effects : Simulate polarity effects using methyl tert-butyl ether (common solvent, ε = 2.5) to model reaction environments .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators for particulate protection .
  • Ventilation : Use fume hoods to limit inhalation exposure; brominated esters may release toxic fumes (e.g., HBr) upon decomposition.
  • Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via halogenated waste streams.

Advanced: How can competing elimination and substitution pathways be controlled in reactions involving this compound?

Answer:

  • Base Selection : Use bulky bases (e.g., DBU) to favor substitution over β-elimination.
  • Kinetic Monitoring : Track reaction progress via in-situ IR spectroscopy (C-Br stretch at ~550 cm1^{-1}).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity while suppressing E2 pathways .

Basic: What are the limitations in existing thermodynamic data for this compound, and how can they be addressed?

Answer:

  • Gaps : Limited experimental data on melting point, enthalpy of formation, and vapor pressure.
  • Mitigation : Estimate properties via group contribution methods (e.g., Joback) or analog comparisons (e.g., ethyl 2,4-dibromobutyrate: bp 252.7°C, density 1.736 g/cm3^3 ).

Advanced: What strategies improve yield in multi-step syntheses using this compound as a key intermediate?

Answer:

  • Protecting Groups : Use tert-butyl esters to block carboxyl groups during subsequent reactions (e.g., peptide coupling).
  • Purification : Employ flash chromatography (hexane:EtOAc gradients) to separate diastereomers.
  • Scale-Up Considerations : Optimize stoichiometry to minimize dimerization (common in brominated esters).

Advanced: How can mechanistic studies distinguish between radical and ionic pathways in this compound reactions?

Answer:

  • Radical Traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench radical intermediates; observe yield reduction .
  • Isotope Labeling : Use 13^{13}C-labeled substrates to track bond cleavage patterns via NMR.
  • Kinetic Isotope Effects (KIE) : Compare rates with deuterated analogs to identify transition-state mechanisms.

Basic: What spectroscopic red flags indicate degradation of this compound during storage?

Answer:

  • FTIR : New O-H stretches (~3200 cm1^{-1}) suggest hydrolysis to 2,4-dibromobutyric acid.
  • NMR : Disappearance of tert-butyl signals or appearance of doublets (indicative of decomposition products).
  • GC-MS : Detect low-molecular-weight fragments (e.g., tert-butanol or HBr adducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.